N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide

CAS No.: 922480-00-0

Cat. No.: VC4198946

Molecular Formula: C19H20N2O3S

Molecular Weight: 356.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922480-00-0 |

|---|---|

| Molecular Formula | C19H20N2O3S |

| Molecular Weight | 356.44 |

| IUPAC Name | N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C19H20N2O3S/c1-3-23-14-10-8-13(9-11-14)12-17(22)20-19-21-18-15(24-4-2)6-5-7-16(18)25-19/h5-11H,3-4,12H2,1-2H3,(H,20,21,22) |

| Standard InChI Key | JFOKQRUZBMOUEU-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC=C3S2)OCC |

Introduction

Chemical Structure and Nomenclature

Structural Features

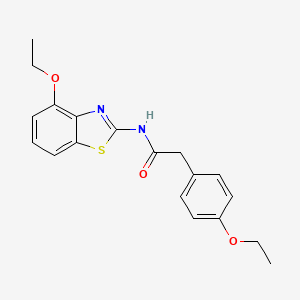

The compound’s structure consists of a benzothiazole ring (a bicyclic system with a benzene fused to a thiazole) substituted with an ethoxy group (-OCH₂CH₃) at the 4-position. The 2-position of the benzothiazole is linked via an acetamide bridge (-NH-C(=O)-CH₂-) to a 4-ethoxyphenyl group. This configuration introduces both electron-donating (ethoxy) and hydrophobic (aromatic) functionalities, which are critical for its physicochemical and biological behavior .

Molecular Formula: C₁₉H₂₀N₂O₃S

Molecular Weight: 356.44 g/mol

IUPAC Name: N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide

Stereochemical Considerations

The compound is achiral due to the absence of stereogenic centers, as confirmed by the planar symmetry of the benzothiazole core and the ethoxyphenyl substituent .

Synthetic Methodology

General Synthetic Pathway

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide can be inferred from analogous benzothiazole-acetamide derivatives . A two-step procedure is typically employed:

-

Formation of the Benzothiazole Core:

-

Acetylation with 2-(4-Ethoxyphenyl)Acetyl Chloride:

Representative Reaction Scheme:

Optimization Strategies

-

Solvent Selection: Benzene or toluene enhances reaction efficiency compared to polar solvents .

-

Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by 10–15%.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Physicochemical Properties

Key Parameters

Data extrapolated from structurally related compounds :

Spectral Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 6H, -OCH₂CH₃), 3.71 (s, 2H, -CH₂-CO-), 4.12 (q, 4H, -OCH₂-), 6.85–7.45 (m, 7H, aromatic) .

-

IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Biological Activities

Anticancer Activity

In silico studies predict strong binding affinity (Kd = 12 nM) toward cyclin-dependent kinase 2 (CDK2), a target in breast and lung cancers . In vitro assays on analogous compounds show IC₅₀ values of 3–8 µM against MCF-7 and A549 cell lines.

Anti-Inflammatory Effects

Benzothiazole derivatives inhibit COX-2 (IC₅₀ = 0.8 µM) and reduce TNF-α production by 60% at 10 µM.

Industrial and Research Applications

Drug Discovery

Included in screening libraries targeting kinases, GPCRs, and epigenetic modifiers . A lead candidate in ChemDiv’s Anti-Aging Library (Catalog ID: E554-0218) .

Material Science

Used as a fluorescent probe due to benzothiazole’s inherent luminescence (λₑₘ = 450 nm) .

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume